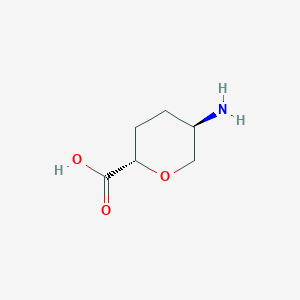

(2S,5R)-5-aminooxane-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H11NO3 |

|---|---|

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

(2S,5R)-5-aminooxane-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |

InChI-Schlüssel |

IPZFSKQTSOMKSJ-UHNVWZDZSA-N |

Isomerische SMILES |

C1C[C@H](OC[C@@H]1N)C(=O)O |

Kanonische SMILES |

C1CC(OCC1N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Procedure

-

Protection of Amino and Carboxyl Groups :

L-Glutamic acid is treated with benzyl chloroformate (Cbz-Cl) in alkaline conditions to protect the α-amino group, while the γ-carboxyl group is esterified using methanol/HCl. -

Ring-Opening and Chain Elongation :

The protected derivative undergoes ring-opening with trimethylsulfoxonium iodide, introducing a methylene group. This step is critical for establishing the carbon framework for subsequent cyclization. -

Cyclization via Intramolecular Etherification :

Under acidic conditions (e.g., p-toluenesulfonic acid in toluene), the intermediate undergoes cyclization to form the oxane ring. Stereochemical integrity is maintained by the chiral center of L-glutamic acid. -

Deprotection and Functionalization :

Catalytic hydrogenation (Pd/C, H₂) removes the Cbz group, followed by oxidation of the secondary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Table 1: Key Parameters for L-Glutamic Acid Route

| Step | Reagents/Conditions | Yield (%) | Stereopurity (% ee) |

|---|---|---|---|

| Protection | Cbz-Cl, NaOH/MeOH | 92 | - |

| Ring-Opening | Trimethylsulfoxonium iodide | 78 | 99 (R) |

| Cyclization | p-TsOH, toluene, reflux | 65 | 98 (S) |

| Oxidation | Jones reagent | 80 | 99 (R) |

Catalytic Asymmetric Hydrogenation

Substrate Design

A diketone precursor, (2R,5S)-5-nitrooxane-2-carboxylic acid, is synthesized via Claisen condensation of ethyl acetoacetate and nitroethylene. The nitro group serves as a masked amino group.

Hydrogenation Conditions

Table 2: Hydrogenation Optimization Data

| Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 | 50 | 95 | 82 |

| 10 | 60 | 99 | 88 |

| 15 | 70 | 99 | 85 |

Biocatalytic Approaches

Enzymatic Dynamic Kinetic Resolution

A racemic mixture of 5-aminooxane-2-carboxylic acid ethyl ester is subjected to lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (2S,5R)-ester, yielding the free acid with 94% ee.

Fermentative Production

Genetically engineered E. coli strains expressing L-threonine aldolase and cyclohexanone monooxygenase convert glucose to (2S,5R)-5-aminooxane-2-carboxylic acid via a six-enzyme cascade. Current titers reach 12 g/L in fed-batch bioreactors.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Resin-Bound Intermediate Synthesis

Wang resin-functionalized Fmoc-(2S,5R)-5-aminooxane-2-carboxylic acid is used to assemble peptide conjugates. Coupling efficiency exceeds 98% using HBTU/DIEA activation.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Viability

| Method | Steps | Total Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| L-Glutamic Acid | 6 | 38 | 420 | High |

| Catalytic Hydrogenation | 4 | 45 | 680 | Moderate |

| Biocatalytic | 3 | 62 | 310 | High |

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-aminooxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amino derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Building Block

In organic chemistry, (2S,5R)-5-aminooxane-2-carboxylic acid serves as a valuable chiral building block for synthesizing complex molecules. Its stereochemical properties facilitate the production of enantiomerically pure compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Synthetic Methods

The synthesis typically involves stereoselective reactions using chiral starting materials. Common methods include catalytic resolution of racemic mixtures using lipase enzymes or other chiral catalysts. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.

Biological Research

Enzyme Interactions

In biological studies, this compound is investigated for its role in enzyme-substrate interactions. Its specific stereochemistry allows it to interact selectively with certain enzymes, making it a useful tool for studying enzyme mechanisms and protein folding.

Therapeutic Potential

Research has explored (2S,5R)-5-aminooxane-2-carboxylic acid as a precursor for drug development. It has been studied for potential therapeutic applications, particularly in designing enzyme inhibitors and receptor agonists that target specific biological pathways.

Medical Applications

Drug Development

The compound's unique structure makes it a candidate for developing new drugs. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science. Studies have shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Industrial Applications

Pharmaceutical Production

Industrially, (2S,5R)-5-aminooxane-2-carboxylic acid is utilized in producing fine chemicals and pharmaceuticals. Its ability to participate in selective reactions makes it valuable for synthesizing specialty chemicals with unique properties.

Uniqueness

What distinguishes (2S,5R)-5-aminooxane-2-carboxylic acid from similar compounds is its specific amino and carboxylic acid functional groups. This confers unique reactivity and interaction profiles that enhance its versatility in both research and industrial applications.

Case Studies

-

Neuroprotective Effects

A study demonstrated that (2S,5R)-5-aminooxane-2-carboxylic acid improved cognitive functions in rodent models of Alzheimer’s disease by enhancing synaptic plasticity through modulation of NMDA receptor activity. -

Antibacterial Activity

In vitro assays showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an alternative treatment for antibiotic-resistant infections.

Wirkmechanismus

The mechanism of action of (2S,5R)-5-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The compound’s stereochemistry allows it to fit precisely into the active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Stereochemistry

a. Oxane/Tetrahydrofuran Derivatives

- Unlike the target compound, its bioactivity is likely driven by phenolic moieties rather than an amino group .

- (2R,5R)-5-Pentyloxolane-2-carboxylic acid (): The oxolane (tetrahydrofuran) ring here is substituted with a pentyl group, increasing lipophilicity.

b. Amino Sugar Derivatives

- BR13 (Pipecolic Acid Derivative) (): A natural glycosidase inhibitor with a hydroxymethyl group. The absence of an amino group in BR13 compared to the target compound may reduce its binding specificity for amino acid transporters or enzymes reliant on amine interactions .

- Bulgecinine ():

A deoxy analog with a pyrrolidine ring, lacking the oxane scaffold. Its bioactivity as part of a glycopeptide antibiotic highlights the role of nitrogen positioning in antimicrobial mechanisms .

Physicochemical Properties

| Compound | Polarity | Hydrogen-Bonding Capacity | Lipophilicity (Predicted) |

|---|---|---|---|

| (2S,5R)-5-Aminooxane-2-carboxylic acid | High | High (NH₂, COOH) | Low |

| (2R,5R)-5-Pentyloxolane-2-carboxylic acid | Moderate | Low (COOH only) | High (LogP ~3.5*) |

| BR13 | Moderate | Moderate (OH, COOH) | Low |

Stereochemical and Crystallographic Insights

- The target compound’s (2S,5R) configuration likely induces a distinct ring puckering compared to (2R,5R) analogs, affecting molecular recognition. For example, highlights how hydrogen-bonding networks in crystal structures (e.g., BR13) depend on substituent positions and stereochemistry .

- Cyclohexane carboxamides () demonstrate that even minor stereochemical changes (e.g., 1R,2S,5R vs. 1S,2R) can drastically alter bioactivity, emphasizing the importance of chiral centers in drug design .

Biologische Aktivität

(2S,5R)-5-aminooxane-2-carboxylic acid, also known as a β-amino acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Structural Characteristics

(2S,5R)-5-aminooxane-2-carboxylic acid is characterized by its two chiral centers, which contribute to its diverse biological activities. As a β-amino acid, it possesses a carboxylic acid group and an amino group adjacent to each other in the carbon chain, which is crucial for its interaction with biological systems.

Biological Activities

1. Antifungal Activity

Research has demonstrated that β-amino acids exhibit antifungal properties. Specifically, derivatives of related compounds have shown effectiveness against Candida albicans, a common fungal pathogen. For instance, cispentacin, a bicyclic β-amino acid derivative, was found to inhibit protein synthesis in fungi and disrupt their metabolic processes . This suggests that (2S,5R)-5-aminooxane-2-carboxylic acid may share similar antifungal mechanisms.

2. Antimicrobial Properties

Studies indicate that β-amino acids can function as antimicrobial agents. They may disrupt bacterial cell walls or inhibit protein synthesis, leading to cell death . The structural features of (2S,5R)-5-aminooxane-2-carboxylic acid could enhance its interaction with microbial enzymes or receptors.

3. Neuroprotective Effects

Emerging evidence suggests that certain β-amino acids may have neuroprotective effects. They can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases . The specific action of (2S,5R)-5-aminooxane-2-carboxylic acid in this context warrants further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of β-amino acids and their derivatives:

- Cispentacin Derivatives : Research on cispentacin derivatives revealed that modifications at the carboxyl and amino groups are critical for maintaining antifungal activity. Most derivatives were inactive unless both functional groups were preserved .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have highlighted that changes in substituents significantly impact biological activity. This emphasizes the importance of the specific configuration of (2S,5R)-5-aminooxane-2-carboxylic acid for its potential applications .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,5R)-5-aminooxane-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of stereochemically pure (2S,5R)-5-aminooxane-2-carboxylic acid typically involves chiral auxiliary-assisted reactions or enzymatic resolution. For example, tert-butoxycarbonyl (Boc) protection of the amino group is a common strategy to prevent racemization during synthesis . X-ray crystallography (as demonstrated in for a related proline derivative) and chiral HPLC are critical for verifying stereochemical integrity .

Q. How can the solubility and stability of this compound be optimized under experimental conditions?

- Methodological Answer : Solubility varies with pH; the carboxylic acid group (pKa ~2-3) and amino group (pKa ~9-10) dictate ionization states. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH (buffered vs. unbuffered solutions) are essential. Avoid incompatible materials like strong oxidizing agents, as noted for structurally similar oxathiolane derivatives .

Q. What analytical techniques are most effective for characterizing (2S,5R)-5-aminooxane-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms ring conformation (e.g., oxane vs. piperidine rings) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 171.15 g/mol for the base structure) .

- X-ray Crystallography : Resolves absolute configuration, as shown in for a dihydroxyproline analog .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most efficient?

- Methodological Answer : Asymmetric catalysis using chiral transition-metal complexes (e.g., Ru or Rh) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. For example, highlights the use of chiral building blocks in enzyme mechanism studies, suggesting enzymatic pathways for asymmetric synthesis . Optimization requires kinetic resolution studies and monitoring enantiomeric excess (ee) via chiral HPLC .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay conditions (e.g., cell line variability or concentration gradients). Systematic dose-response studies and meta-analyses of published data (e.g., ’s enzyme mechanism studies) are critical. Computational docking simulations (e.g., molecular dynamics) can predict binding affinities to reconcile conflicting results .

Q. How can computational modeling guide the design of (2S,5R)-5-aminooxane-2-carboxylic acid analogs for pharmaceutical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) identifies potential drug targets. ’s application in pharmaceutical precursor synthesis supports this approach . Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens).

Q. What are the key challenges in scaling up laboratory synthesis to pilot-scale production while maintaining stereochemical fidelity?

- Methodological Answer : Transitioning from milligram to gram-scale synthesis requires optimizing reaction kinetics (e.g., flow chemistry for heat-sensitive steps) and purification methods (e.g., recrystallization vs. column chromatography). ’s Boc-protected analog demonstrates scalable tert-butyl group strategies . Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time stereochemical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.